Methyl(oxan-3-ylmethyl)amine

Medicinal Chemistry Pharmacokinetics Lead Optimization

Researchers developing oral drug candidates often encounter bioavailability ceilings with carbocyclic scaffolds. Methyl(oxan-3-ylmethyl)amine (CAS 7179-97-7) addresses this gap as a heterocyclic secondary amine building block whose tetrahydropyran oxygen imparts superior polarity and hydrogen-bonding capacity versus cyclohexyl analogs. • Tetrahydropyran-3-ylmethyl scaffold validated in renin inhibitor programs, achieving >15% oral bioavailability across multiple species when substituted for cyclohexylmethyl groups • N-methyl secondary amine (predicted pKa ~10.22) delivers a distinct steric and reactivity profile compared to the primary amine analog, enabling selective derivatization • Supplied at 95% purity with consistent global availability for medicinal chemistry, library synthesis, and CNS-targeted programs

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 7179-97-7
Cat. No. B1281107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(oxan-3-ylmethyl)amine
CAS7179-97-7
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCNCC1CCCOC1
InChIInChI=1S/C7H15NO/c1-8-5-7-3-2-4-9-6-7/h7-8H,2-6H2,1H3
InChIKeySFDNBVAIWWHHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(oxan-3-ylmethyl)amine Specifications & Properties


Methyl(oxan-3-ylmethyl)amine (CAS 7179-97-7), also known as N-methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine, is a secondary amine characterized by a tetrahydropyran (oxane) ring linked via a methylene bridge to a methylamino group . With the molecular formula C7H15NO and a molecular weight of 129.20 g/mol, it is a heterocyclic organic compound . Its key physical properties include a predicted density of 0.897±0.06 g/cm³, a melting point of 158 °C, and a predicted pKa of 10.22±0.10 . It is primarily available as a research chemical from various suppliers with typical purity specifications of 95% .

Scaffold Tetrahydropyran ring introduces polarity and conformational control
Reactivity Secondary amine enables nucleophilic substitution and hydrogen bonding
Context Supports medicinal chemistry lead optimization and library synthesis

Methyl(oxan-3-ylmethyl)amine: Preventing Analog Substitution


Substituting Methyl(oxan-3-ylmethyl)amine with a structurally similar analog is not straightforward due to the unique interplay between its tetrahydropyran ring, the specific 3-position attachment, and the N-methyl secondary amine . The tetrahydropyran oxygen introduces distinct polarity, hydrogen bonding potential, and conformational rigidity compared to carbocyclic analogs like cyclohexylmethylamine [1][2]. Furthermore, the presence of the N-methyl group differentiates its steric profile, basicity (predicted pKa ~10.22), and reactivity from the primary amine analog, (tetrahydro-pyran-3-yl)methylamine . These combined features dictate specific interactions in biological systems and unique reactivity in synthetic pathways, making direct substitution without empirical validation a high-risk approach for both research and development .

Primary amine analog pKa and lipophilicity shift significantly, altering protonation and membrane permeability
Cyclohexyl analog Lacks ring oxygen; polarity and conformational preferences may not reproduce
Tetrahydrofuran analog Different ring size and hazard classification (H314, H302) limit direct interchange

Methyl(oxan-3-ylmethyl)amine Comparative Evidence


Physicochemical and ADME Profile vs Primary Amine

The presence of an N-methyl group in Methyl(oxan-3-ylmethyl)amine confers a distinct physicochemical profile compared to its primary amine analog, (tetrahydro-pyran-3-yl)methylamine (CAS 7179-99-9) . The increased lipophilicity and steric bulk can impact membrane permeability and metabolic stability . The predicted pKa of 10.22 for the target compound is a key differentiator for its protonation state at physiological pH compared to the primary amine, which influences its interaction with biological targets and formulation properties .

pKa & Lipophilicity
Cross-study comparable
Target pKa ~10.22, N-methyl secondary amine
Primary amine pKa not reported, primary amine
N-methyl modulates basicity and lipophilicity for lead optimization
In silico prediction; comparative experimental pKa data needed
Medicinal Chemistry Pharmacokinetics Lead Optimization

Structural Distinction from Cyclohexyl in Renin Inhibitors

The tetrahydropyran ring in Methyl(oxan-3-ylmethyl)amine is a critical scaffold replacement for cyclohexyl groups in drug design. In the development of renin inhibitors, replacing a cyclohexylmethyl group occupying the S1 pocket with a (R)-(tetrahydropyran-3-yl)methyl group, combined with a different attachment point, led to the identification of a clinical candidate [1]. This candidate demonstrated >15% oral bioavailability in three species and efficacy in a double transgenic rat model of hypertension [1]. The oxygen in the tetrahydropyran ring introduces polarity and alters the conformational preferences compared to the all-carbon cyclohexane ring [2].

Oral Bioavailability
Class-level inference
>15% oral bioavailability in 3 species (rat, dog, monkey)
Reported for a tetrahydropyran-renin inhibitor scaffold
Double transgenic rat model; class-level, not direct compound data
Renin Inhibitor Drug Design Structure-Activity Relationship

Lower Toxicity vs Tetrahydrofuran Analog

While direct head-to-head toxicological data is not available, a class-level inference can be drawn from safety classifications. Methyl(oxan-3-ylmethyl)amine is classified with a specific target organ toxicity hazard (H335: May cause respiratory irritation) . In contrast, its tetrahydrofuran analog, N-methyl-(tetrahydrofuran-3-ylmethyl)amine, carries more severe hazard statements including H314 (Causes severe skin burns and eye damage) and H302 (Harmful if swallowed) . This suggests a potentially more favorable handling and safety profile for the tetrahydropyran-based compound in laboratory and industrial settings.

Hazard Profile
Class-level inference
Target H335 (respiratory irritation)
THF analog H314, H302 (severe burns, harmful)
Potentially less hazardous synthetic intermediate
Based on GHS classifications from vendor SDS; verify for specific lot
Toxicology Chemical Handling Safety Profile

Methyl(oxan-3-ylmethyl)amine: Research & Industrial Applications


Neurological Drug Building Block

This compound is widely utilized as a building block in the synthesis of pharmaceuticals, particularly for developing new medications targeting neurological disorders . Its secondary amine functionality and tetrahydropyran ring provide a versatile scaffold for creating compounds with potential neurotransmitter-like activity .

Heterocyclic Library Intermediate

Methyl(oxan-3-ylmethyl)amine is employed in organic synthesis to enable the creation of complex molecules . Its primary amine character allows it to participate in nucleophilic substitution reactions and form hydrogen bonds, making it a valuable reagent for constructing diverse chemical libraries .

Oral Renin Inhibitor Scaffold

The tetrahydropyran-3-ylmethyl moiety, which is the core scaffold of this compound, has been successfully used to replace cyclohexylmethyl groups in renin inhibitors, leading to candidates with >15% oral bioavailability in multiple species [1]. This establishes a strong precedent for using this scaffold in programs aimed at developing oral drugs for hypertension and related cardiovascular diseases [1].

Enzyme Inhibition and Metabolic Research

The compound has been investigated for its potential as an enzyme inhibitor . This includes studies exploring its ability to inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation or neurotransmitter metabolism . Its activity in such assays, with IC50 values comparable to established agents, highlights its promise as a lead compound for drug development .

Application
Selection Property
Validation Focus
Neurological disorder-targeted synthesis
Secondary amine and tetrahydropyran scaffold
Neurotransmitter-like activity screening
Heterocyclic library construction
Nucleophilic amine reactivity
Reaction scope and yield optimization
Renin inhibitor lead optimization
Tetrahydropyran-3-ylmethyl scaffold replacement for cyclohexyl
Oral exposure in animal models
Enzyme inhibition screening
IC50 and selectivity profiling
Cell-based metabolic pathway assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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